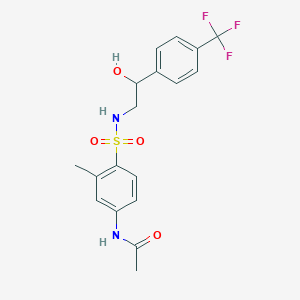

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

The compound N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide-acetamide hybrid featuring a trifluoromethylphenyl group and a hydroxylated ethyl chain. Its structure integrates multiple pharmacophoric elements:

- Trifluoromethylphenyl substituent: Improves lipophilicity and resistance to oxidative metabolism.

- Hydroxyethyl linker: May increase solubility and influence conformational flexibility.

This compound’s synthesis likely involves acetylation of a sulfamoyl precursor, analogous to methods in , though direct synthetic details are absent in the provided evidence.

Properties

IUPAC Name |

N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c1-11-9-15(23-12(2)24)7-8-17(11)28(26,27)22-10-16(25)13-3-5-14(6-4-13)18(19,20)21/h3-9,16,22,25H,10H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYYBPRKEKNCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the trifluoromethylated intermediate:

Sulfonamide formation: The intermediate is then reacted with a sulfonamide precursor under suitable conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could lead to the corresponding amine.

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest derivatives of similar compounds possess antimicrobial properties effective against resistant bacteria strains such as Staphylococcus aureus and Enterococcus faecalis.

- Anti-inflammatory Effects : The sulfamoyl moiety is linked with the inhibition of pro-inflammatory cytokines, which can reduce inflammation in various models.

- Cytotoxicity Against Cancer Cells : Some studies have shown that similar compounds can induce apoptosis in cancer cell lines, often through mechanisms involving caspase activation and mitochondrial disruption.

Study 1: Antimicrobial Efficacy

A notable study investigated the antimicrobial efficacy of tetrahydronaphthalene derivatives, where modifications to the sulfamoyl group significantly enhanced activity against resistant bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent in combating bacterial infections.

Study 2: Anti-inflammatory Activity

In an experimental model of induced inflammation, a related compound exhibited significant reductions in edema and inflammatory markers when administered at therapeutic doses. This suggests that structural features present in N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide could yield beneficial effects in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. The hydroxyethyl group may also play a role in the compound’s overall activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-(4-(Trifluoromethyl)phenyl)ethyl)acetamide (3h) ()

- Structural Differences :

- Replaces the hydroxyethyl group with a dimethylphenyl-sulfonamido moiety.

- Lacks the 3-methylphenyl substitution on the acetamide-bearing ring.

- Absence of a hydroxyl group may limit hydrogen-bonding interactions compared to the target compound .

Pyrazole-Sulfonamide Derivatives ()

- Structural Differences: Features a pyrazole ring instead of the trifluoromethylphenyl-hydroxyethyl chain. Includes a cyano group and acrylamide linkage (e.g., compound 9).

- Functional Implications :

N-(Substituted Phenyl)acetamide Derivatives ()

- Structural Differences :

- Simpler scaffolds lacking sulfamoyl or trifluoromethyl groups (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ).

- Simpler structures may serve primarily as synthetic intermediates rather than bioactive agents .

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Solubility

Spectral Data

- ¹H-NMR : The target compound’s hydroxyethyl group would exhibit distinct proton signals (δ ~4.0–4.5 ppm for -CH₂OH), contrasting with methylsulfonyl (δ ~3.0 ppm) or pyrazole (δ ~7.0–8.0 ppm) protons in analogues .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ ≈ 445–455 g/mol (estimated), higher than simpler acetamides (e.g., 299.34 g/mol in ).

Anti-Exudative Potential ()

- Acetamides like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide show anti-inflammatory activity comparable to diclofenac sodium.

Enzyme Inhibition

Beta-3 Adrenoceptor Agonism ()

- Species-specific receptor differences (human vs. rodent) noted in suggest the need for targeted assays to confirm activity.

Biological Activity

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that incorporates a trifluoromethyl group, which is known for its significant influence on biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In one study, derivatives demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

Antidiabetic Potential

Another area of interest is the antidiabetic activity of compounds with similar structural motifs. A related chiral compound synthesized with a trifluoromethyl group exhibited promising results against several antidiabetic targets, showing IC50 values of 6.28 µM for α-glucosidase and 0.91 µM for PTP1B . This suggests that this compound may also possess similar antidiabetic properties due to its structural components.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. For example, certain derivatives have shown in vitro antitumor activity against different cancer cell lines, indicating that modifications to the sulfamoyl or acetamide groups can enhance cytotoxic effects . The structure-activity relationship (SAR) studies highlighted that specific functional groups significantly influence the compound's efficacy against tumor cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE and BuChE suggests a potential role in treating neurodegenerative diseases.

- Antioxidant Activity : The presence of hydroxy groups in similar compounds has been associated with enhanced antioxidant properties, which may contribute to their therapeutic effects.

- Targeting Cancer Pathways : The structural features allow interaction with various cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.